![molecular formula C16H18O3 B14268589 {5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol CAS No. 189438-16-2](/img/structure/B14268589.png)
{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol is an organic compound characterized by the presence of a benzyloxy group attached to a phenylene ring, which is further substituted with two hydroxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol typically involves the reaction of a benzyloxy-substituted phenyl compound with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the benzyloxy group activates the phenyl ring towards electrophilic attack by formaldehyde, leading to the formation of the hydroxymethyl groups.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as Lewis acids or bases, can enhance the reaction rate and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Br₂ in CCl₄ for bromination, HNO₃ in H₂SO₄ for nitration.
Major Products
Oxidation: Formation of benzyloxy-substituted benzaldehydes or benzoic acids.
Reduction: Formation of benzyloxy-substituted benzyl alcohols or alkanes.
Substitution: Formation of halogenated or nitrated benzyloxy-substituted phenyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism by which {5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol exerts its effects involves interactions with specific molecular targets. For instance, its antifungal activity is attributed to its ability to bind to the active site of cytochrome P450 enzyme lanosterol 14 α-demethylase in fungi, inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure with a hydroxyl group instead of hydroxymethyl groups.
5-(Benzyloxy)-2-(hydroxymethyl)phenol: Contains a single hydroxymethyl group and a hydroxyl group.
3-(Benzyloxy)benzyl alcohol: Lacks the second hydroxymethyl group.
Uniqueness
{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol is unique due to the presence of two hydroxymethyl groups, which provide additional sites for chemical modification and enhance its reactivity compared to similar compounds. This structural feature allows for a broader range of applications and potential for further functionalization.
Propiedades
Número CAS |
189438-16-2 |
|---|---|
Fórmula molecular |
C16H18O3 |
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
[3-(hydroxymethyl)-5-(phenylmethoxymethyl)phenyl]methanol |
InChI |
InChI=1S/C16H18O3/c17-9-14-6-15(10-18)8-16(7-14)12-19-11-13-4-2-1-3-5-13/h1-8,17-18H,9-12H2 |
Clave InChI |
LOFCJRDRFJXXGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCC2=CC(=CC(=C2)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


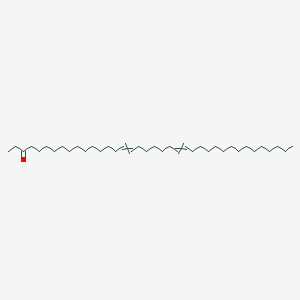
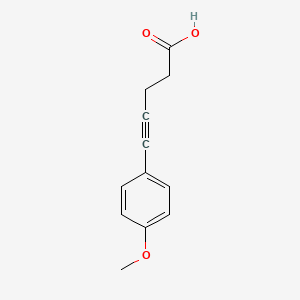
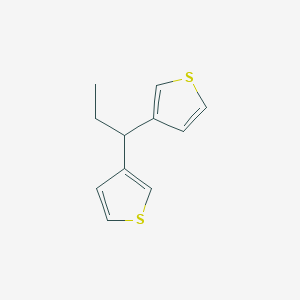
![1-Methyl-7-chloropyrrolo[1,2-A]pyrazine](/img/structure/B14268535.png)
![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)
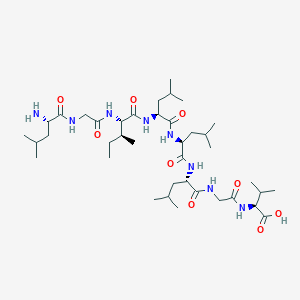
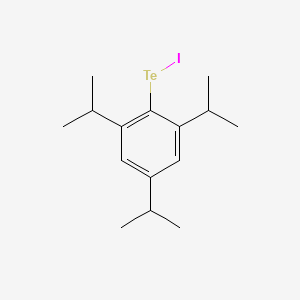
![2-Propenal, 2-[(phenylmethoxy)methyl]-](/img/structure/B14268573.png)

![9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene](/img/structure/B14268581.png)
